molecular formula C15H18N2O B2735296 N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide CAS No. 1396866-91-3

N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide

Cat. No. B2735296
CAS RN: 1396866-91-3
M. Wt: 242.322
InChI Key: CEUXSMCABJEYBU-UHFFFAOYSA-N
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Description

“N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide” is a chemical compound that is part of the class of compounds known as 3,4-dihydroisoquinolinones . These compounds are known to exhibit various biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .


Synthesis Analysis

The synthesis of N-alkylated 3,4-dihydroisoquinolinone derivatives, which includes “N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide”, involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are very mild, and the desired cyclization products can be obtained in good yield .


Molecular Structure Analysis

The molecular structure of “N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide” is based on the 3,4-dihydroisoquinolinone core structure . This core structure is a suitable scaffold that has been widely used in various drug candidates due to its suitable size and moderate polarity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide” include N-alkylation and oxidation . The N-alkylation reaction often does not proceed in the case of substrates with some substituents at the 3-position . The oxidation step is necessary to obtain the desired cyclization products .

Mechanism of Action

While the specific mechanism of action for “N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide” is not mentioned in the retrieved papers, it is known that some 3,4-dihydroisoquinolinone derivatives act as androgen receptor (AR) antagonists . They can suppress the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-13(18)16-9-4-5-10-17-11-8-14-6-2-3-7-15(14)12-17/h2-3,6-7H,8-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUXSMCABJEYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC#CCN1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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